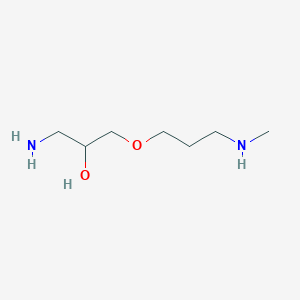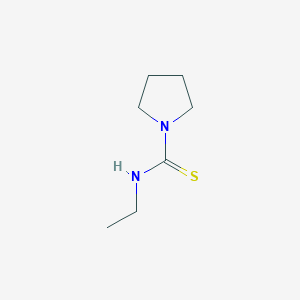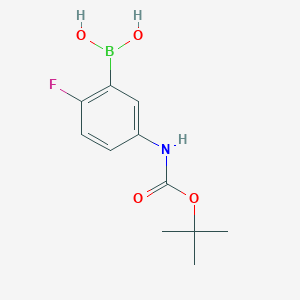
2-Methylvaleraldehydeoxime
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methylvaleraldehydeoxime is an organic compound with the molecular formula C6H13NO. It belongs to the class of oximes, which are characterized by the presence of a hydroxylamine group (N-OH) attached to a carbon atom that is double-bonded to a nitrogen atom. This compound is derived from 2-methylvaleraldehyde and is known for its applications in various fields, including organic synthesis and medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
2-Methylvaleraldehydeoxime can be synthesized through the condensation reaction of 2-methylvaleraldehyde with hydroxylamine hydrochloride. The reaction typically occurs in an aqueous or alcoholic medium under mild conditions. The general reaction is as follows:
2-Methylvaleraldehyde+Hydroxylamine Hydrochloride→this compound+HCl
The reaction is usually carried out at room temperature, and the product can be isolated by simple filtration and recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Industrial methods often focus on scalability and cost-effectiveness, employing large-scale reactors and automated systems.
化学反应分析
Types of Reactions
2-Methylvaleraldehydeoxime undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitriles or amides.
Reduction: Reduction of the oxime group can yield primary amines.
Substitution: The oxime group can participate in substitution reactions, forming different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitriles and amides.
Reduction: Primary amines.
Substitution: Various substituted oxime derivatives.
科学研究应用
2-Methylvaleraldehydeoxime has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a reagent in biochemical assays and studies involving enzyme inhibition.
Medicine: Oxime derivatives are explored for their potential therapeutic properties, including antibacterial and anticancer activities.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用机制
The mechanism of action of 2-methylvaleraldehydeoxime involves its interaction with specific molecular targets. In medicinal chemistry, oximes are known to reactivate acetylcholinesterase (AChE) that has been inhibited by organophosphates. The oxime group binds to the phosphorylated enzyme, facilitating the removal of the phosphate group and restoring enzyme activity. This reactivation process is crucial in the treatment of organophosphate poisoning.
相似化合物的比较
Similar Compounds
- 2-Methyl-2-butanone oxime
- 2-Methyl-3-pentanone oxime
- 2-Methyl-4-pentanone oxime
Uniqueness
2-Methylvaleraldehydeoxime is unique due to its specific structure, which imparts distinct reactivity and properties. Compared to other similar oximes, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications in research and industry.
属性
分子式 |
C6H13NO |
|---|---|
分子量 |
115.17 g/mol |
IUPAC 名称 |
(NE)-N-(2-methylpentylidene)hydroxylamine |
InChI |
InChI=1S/C6H13NO/c1-3-4-6(2)5-7-8/h5-6,8H,3-4H2,1-2H3/b7-5+ |
InChI 键 |
MLVABGYALZSLBW-FNORWQNLSA-N |
手性 SMILES |
CCCC(C)/C=N/O |
规范 SMILES |
CCCC(C)C=NO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(S)-4-[2-(Trifluoromethyl)-1-pyrrolidinyl]-piperidine](/img/structure/B13099975.png)
![8-Methyl-3-(pyrimidin-2-yloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B13099977.png)
![(S)-4-(6-Amino-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-N-(6-(3,3-difluoroazetidin-1-yl)-2-methylpyridin-3-yl)-3-methylpiperazine-1-carboxamide](/img/structure/B13099978.png)


![5-Iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13099995.png)
![(S)-4-Thioxohexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B13099997.png)

![(3AR,4R,5R,6aS)-5-((tert-Butyldimethylsilyl)oxy)-4-((R,E)-3-hydroxy-4-(3-(trifluoromethyl)phenoxy)but-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B13100002.png)

![4-(6-Methylthiazolo[3,2-B][1,2,4]triazol-5-YL)aniline](/img/structure/B13100019.png)
